Product packaging for 3-Amino-2-nitrobenzaldehyde(Cat. No.:CAS No. 1261498-24-1)

3-Amino-2-nitrobenzaldehyde

Cat. No.: B1375686
CAS No.: 1261498-24-1
M. Wt: 166.13 g/mol
InChI Key: MYJSHORNYHNRIP-UHFFFAOYSA-N
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Description

3-Amino-2-nitrobenzaldehyde (CAS 1261498-24-1) is a solid organic compound with a molecular formula of C7H6N2O3 and a molecular weight of 166.14 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an amino and a nitro group adjacent to an aldehyde function, makes it a valuable precursor for constructing complex nitrogen-containing heterocycles . For instance, derivatives of related aminonitrobenzaldehydes have been utilized in the synthesis of furoxan-based compounds, a class of structures with significant interest in material science and pharmaceutical research . This product is intended for research and development purposes only and is not classified as a medicinal product or for use in diagnostics. Researchers should note that this compound requires specific storage conditions to maintain stability; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Please note that this compound is subject to availability, and current stock should be verified with the supplier .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B1375686 3-Amino-2-nitrobenzaldehyde CAS No. 1261498-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSHORNYHNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743723
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-24-1
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance Within Nitroaromatic Compound Chemistry

3-Amino-2-nitrobenzaldehyde is a significant molecule within the broader field of nitroaromatic compound chemistry. Nitroaromatic compounds, characterized by the presence of at least one nitro group (NO2) attached to an aromatic ring, are a cornerstone of organic synthesis and industrial chemistry. The introduction of both an amino (NH2) and a nitro group onto a benzaldehyde (B42025) framework, as seen in this compound, creates a unique chemical entity with a rich and versatile reactivity profile.

The electronic properties of these substituents play a crucial role in the compound's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Conversely, the amino group is a strong electron-donating group, activating the ring towards electrophilic attack. The interplay of these opposing electronic effects, along with their steric influences, makes this compound a valuable substrate for investigating reaction mechanisms and substituent effects in polysubstituted aromatic systems.

In the realm of synthetic chemistry, nitroaromatic compounds are pivotal intermediates. For instance, the reduction of the nitro group to an amino group is a fundamental transformation, providing access to a wide array of aromatic amines which are precursors to dyes, pharmaceuticals, and polymers. The presence of the aldehyde group further enhances the synthetic utility of this compound, allowing for a variety of condensation and derivatization reactions. nih.govwiserpub.com Specifically, 2-nitrobenzaldehyde (B1664092) and its derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been used in the preparation of quinolines and other biologically active molecules. niscpr.res.inresearchgate.netnih.gov The strategic placement of the amino and nitro groups in this compound offers unique opportunities for intramolecular reactions, leading to the formation of complex heterocyclic systems.

Methodological Framework for Scholarly Investigation of Amino Nitrobenzaldehyde Systems

Rational Design of Synthetic Pathways to this compound

The creation of this compound necessitates a thoughtful approach to chemical synthesis, often involving multiple steps and careful optimization to achieve the desired product with high purity and yield.

Multi-Step Synthesis Strategies and Route Optimization

The synthesis of aminobenzaldehyde derivatives often requires a multi-step approach. ontosight.ailibretexts.org A common strategy involves the nitration of a benzaldehyde precursor, followed by the reduction of a nitro group to an amine. libretexts.org For instance, the synthesis of m-bromoaniline from benzene (B151609) involves nitration as the initial step to install a meta-directing nitro group, followed by bromination and subsequent reduction of the nitro group to an amine. libretexts.org This sequence is crucial as the directing effects of the substituents dictate the final product's structure.

In the context of this compound, a plausible multi-step synthesis could start from an appropriately substituted benzene derivative. The optimization of such a route would involve a careful selection of reagents and reaction conditions to maximize the yield and purity of the final product, while minimizing side reactions. ontosight.ai For example, a study on the nitration of benzaldehyde to produce 3-nitrobenzaldehyde (B41214) demonstrated that cooling the reaction mixture and controlling the addition of nitric acid could influence the product ratio and yield. trine.edu

A general synthetic route might involve the following conceptual steps:

Nitration: Introduction of a nitro group onto the aromatic ring.

Functional Group Interconversion: Conversion of a substituent to an amino group or introduction of an amino group.

Introduction of the Aldehyde Group: This can be achieved through various methods, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

The order of these steps is critical. For example, introducing the amino group late in the synthesis might be necessary to avoid its reaction with reagents used in other steps.

Stereo- and Regioselective Synthesis Approaches

Stereoselectivity and regioselectivity are paramount in the synthesis of specifically substituted aromatic compounds. Regioselectivity, which is the control of the position of incoming substituents on the aromatic ring, is often dictated by the existing functional groups.

A one-pot stereoselective synthesis of 2-aminobenzylidene derivatives has been developed using a convergent three-component approach. thieme-connect.comthieme-connect.com This method involves the reaction of 5-nitro/cyano-activated 2-halobenzaldehydes with active methylidene compounds and secondary cycloamines, proceeding through a Knoevenagel–nucleophilic aromatic substitution cascade to yield products with high stereoselectivity. thieme-connect.comthieme-connect.com While this specific example does not yield this compound directly, the principles of using activating groups to control the position of nucleophilic attack are highly relevant.

Furthermore, the regioselective synthesis of 3-trifluoromethylpyrazoles has been achieved by coupling various benzaldehyde derivatives, including those with nitro and amino substituents, with sulfonyl hydrazides and 2-bromo-3,3,3-trifluoropropene. acs.org This demonstrates that complex molecules with specific substitution patterns can be assembled with high regiocontrol. In a different approach, a regioselective synthesis of 2H-indazoles is achieved through the condensation of ortho-nitrobenzaldehydes with anilines, followed by a reductive cyclization. acs.org This highlights the utility of the ortho-nitrobenzaldehyde scaffold in directing the formation of new heterocyclic rings.

Advanced Synthesis of Substituted Nitrobenzaldehyde Isomers and Precursors

The synthesis of substituted nitrobenzaldehydes relies on well-established yet sophisticated chemical transformations, including nitration, selective oxidation, and reductive amination.

Nitration and Selective Oxidation Techniques for Aromatic Compounds

Nitration is a fundamental reaction for introducing nitro groups onto an aromatic ring. The direct nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, with the meta-substituted product, 3-nitrobenzaldehyde, being the major product. capes.gov.braidic.itsci-hub.st The ratio of ortho to meta isomers can be influenced by the composition of the mixed acid. capes.gov.brsci-hub.st Kinetic modeling of benzaldehyde nitration suggests that the formation of the ortho isomer may proceed through the rearrangement of a complex between benzaldehyde and the nitronium ion. capes.gov.brsci-hub.st To control regioselectivity and minimize side reactions, these reactions are often carried out at low temperatures, such as 0–5°C.

Selective oxidation of aromatic compounds is another crucial technique. For example, 2-nitrobenzaldehyde can be synthesized from 2-nitrotoluene (B74249). chem-soc.si One method involves the oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde using a copper-catalyzed air oxidation system. researchgate.net Another approach is the electrochemical oxidation of aromatic alcohols to aldehydes using a sodium nitrate (B79036) mediator in a biphasic medium, which has shown high selectivity. cecri.res.in However, the solubility of nitro-substituted alcohols can affect the reaction yield. cecri.res.in

Starting Material Reagents Product Key Conditions Reference
BenzaldehydeConcentrated HNO₃, Concentrated H₂SO₄2-Nitrobenzaldehyde & 3-NitrobenzaldehydeLow temperature (0–5°C) capes.gov.br
2-NitrotolueneDiethyloxalate, then Hypochlorite (B82951)2-NitrobenzaldehydeMulti-step chem-soc.si
2-Nitrobenzyl alcoholAir, Copper catalyst, 1,10-phenanthroline2-NitrobenzaldehydeMild, waste-free researchgate.net
Aromatic AlcoholsSodium nitrate (mediator)Aromatic AldehydesBiphasic electrolysis cecri.res.in

Reductive Amination Strategies for Amino-Benzaldehyde Derivatives

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. arkat-usa.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction. arkat-usa.org

The synthesis of 2-((4-substituted phenyl)amino)benzaldehyde derivatives has been achieved through a three-step process involving nucleophilic substitution, reduction, and oxidation. atlantis-press.com In another example, the reductive amination of 2-, 3-, and 4-nitrobenzaldehydes can be performed simultaneously with the reduction of the nitro group to yield dialkylaminomethylanilines in a single step. arkat-usa.org

However, challenges can arise, such as the partial reduction of the nitro group when using certain reducing agents like sodium borohydride. acs.org This can lead to the formation of undesired and potentially hazardous azo- and azoxy-containing byproducts. acs.org A safer alternative is the use of borane-tert-butylamine activated with methanesulfonic acid, which has been shown to be a more selective reducing agent for the imine group in the presence of a nitro group. acs.org The condensation of 2-nitrobenzaldehyde with various amino acids to form Schiff bases, followed by reduction with sodium borohydride, has also been reported to yield reductive amination products. niscpr.res.in

Carbonyl Compound Amine Reducing Agent Product Key Findings Reference
3-NitrobenzaldehydeMethylamine (B109427)Sodium borohydrideMethyl(3-nitrobenzyl)aminePartial nitro group reduction, formation of hazardous byproducts. acs.org
3-NitrobenzaldehydeMethylamineBorane-tert-butylamine/Methanesulfonic acidMethyl(3-nitrobenzyl)amineSafer, selective reduction of imine. acs.org
2-, 3-, 4-NitrobenzaldehydesSecondary aminesNot specified2-, 3-, 4-DialkylaminomethylanilinesOne-pot reductive amination and nitro group reduction. arkat-usa.org
2-NitrobenzaldehydeAmino acidsSodium borohydrideReductive amination productsSuccessful synthesis of various amino acid derivatives. niscpr.res.in

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing compounds like this compound, this involves using less hazardous reagents, reducing waste, and improving energy efficiency.

One example of a greener approach is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using carbonaceous bio-based materials as catalysts in subcritical water. mdpi.com This method avoids the use of metals and organic solvents. mdpi.com Although this produces the carboxylic acid analogue, the underlying principle of using water as a solvent and a bio-based catalyst is a significant step towards sustainability.

Three-component reactions are another hallmark of green chemistry as they increase atom economy and reduce the number of synthetic steps and purification stages. The synthesis of various chromene derivatives has been achieved through efficient, one-pot, three-component reactions of aromatic aldehydes (including nitrobenzaldehydes), malononitrile (B47326) or ethyl cyanoacetate, and phenols, using N,N-dimethylpyridin-4-amine (DMAP) as a catalyst. semanticscholar.org Similarly, the synthesis of 4H-pyran derivatives has been accomplished using a magnetically recyclable bionanocatalyst (CuFe2O4@starch) in a three-component reaction, which allows for easy separation and reuse of the catalyst. nih.gov

The use of ionic liquids as recyclable solvents is another green chemistry strategy. A method for synthesizing N-substituted aminobenzaldehyde compounds involves the use of an ionic liquid as the solvent, which is non-toxic and can be recycled. google.com

Catalytic Systems in Alternative Media (e.g., Subcritical Water)

The use of alternative media, such as subcritical water, offers a green and sustainable approach for chemical transformations. Subcritical water, maintained at a temperature between 100°C and 374°C under pressure, exhibits unique properties, including a lower dielectric constant and a higher ion product than ambient water, which can facilitate organic reactions without the need for hazardous organic solvents.

Research into the synthesis of analogues of this compound has demonstrated the feasibility of using subcritical water as a reaction medium. A notable example is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.comsciforum.net This process utilizes a carbonaceous bio-based material, NORIT GAC 12-40, as a catalyst in subcritical water. mdpi.comsciforum.net The reaction involves the simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com At a temperature of 300°C and a pressure of 90 bar, a 59% yield of 3-aminobenzoic acid was achieved after 6 hours. mdpi.com This metal-free and solvent-free process highlights the potential of subcritical water and bio-based catalysts for the synthesis of amino-substituted aromatic compounds. mdpi.comsciforum.net

Table 1: Synthesis of 3-Aminobenzoic Acid in Subcritical Water

Starting MaterialCatalystMediumTemperature (°C)Pressure (bar)Reaction Time (h)ProductYield (%)
3-NitrobenzaldehydeNORIT GAC 12-40Water3009063-Aminobenzoic acid59

Data sourced from a study on the green and sustainable production of 3-aminobenzoic acid. mdpi.com

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted Reactions)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. This technology has been successfully applied to the synthesis of various analogues of this compound.

One prominent application is the synthesis of substituted 3-aminoarylquinolines from 2-nitrobenzaldehyde and indoles. scholarsportal.inforesearchgate.net This one-pot, two-step reaction is carried out under microwave irradiation in the presence of tin(II) chloride (SnCl2) as a chemoselective reductant. scholarsportal.inforesearchgate.net The process involves the in-situ reduction of the nitro group to an amino group, followed by condensation with indole and subsequent ring opening to form the desired quinoline (B57606) derivatives in moderate to good yields. scholarsportal.inforesearchgate.net The use of microwave heating significantly reduces the reaction time and offers operational simplicity. researchgate.net

Microwave irradiation has also been employed in the synthesis of Schiff base ligands derived from nitrobenzaldehydes, including 3-nitrobenzaldehyde, and 6-aminobenzothiazolone. cerist.dz This method has been shown to reduce reaction times and improve the yields of the resulting Schiff bases compared to conventional heating. cerist.dz

Furthermore, the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are important precursors for kinase inhibitors, has been expedited through microwave-assisted methods. rsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.org

Table 2: Microwave-Assisted Synthesis of 3-Aminoarylquinoline from 2-Nitrobenzaldehyde and Indole

Starting MaterialsReagentSolventMethodProductYield
2-Nitrobenzaldehyde, IndoleSnCl2Ethanol (B145695)Microwave Irradiation3-AminoarylquinolineGood to Moderate

Information derived from a study on the one-pot synthesis of substituted 3-aminoarylquinolines. scholarsportal.inforesearchgate.net

Reduction Chemistry of the Nitro Group

The selective reduction of the nitro group in this compound is a critical step in the synthesis of various heterocyclic compounds. The proximity of the amino and aldehyde functionalities necessitates careful selection of reagents and conditions to achieve high chemoselectivity.

Chemoselective Reduction Methodologies

The reduction of a nitro group in the presence of other reducible functional groups, such as an aldehyde, presents a significant challenge in organic synthesis. Various methodologies have been developed to achieve the chemoselective reduction of the nitro group in nitroarenes to the corresponding anilines.

Dissolving metal reductions, such as with iron in acetic acid (Fe/AcOH), have proven to be mild and selective for the reduction of nitroaromatics. nih.gov This method is effective for reducing 2-nitrobenzaldehydes to 2-aminobenzaldehydes, which can then be used in subsequent reactions without isolation. nih.gov Another approach involves the use of sodium borohydride (NaBH4) in combination with nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O) in a wet acetonitrile (B52724) solution. orientjchem.org However, attempts to selectively reduce the nitro group in 2-nitrobenzaldehyde using this system were unsuccessful, as both the nitro and carbonyl groups were reduced. orientjchem.org

Catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. researchgate.net A combination of copper nanoparticles and ammonium (B1175870) formate (B1220265) in ethylene (B1197577) glycol at 120°C has been shown to be highly chemoselective for the reduction of aromatic nitro compounds. researchgate.net This method tolerates a wide variety of other reducible functional groups. researchgate.net Similarly, stannous chloride (SnCl2) is a commonly used chemoselective reductant for converting 2-nitrobenzaldehydes to 2-aminobenzaldehydes in situ. researchgate.netscholarsportal.info

Recent advancements have focused on developing even milder and more selective metal-free reduction systems. The use of tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst allows for the rapid and chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups like carbonyls. organic-chemistry.org Another metal-free approach utilizes the combination of diboron (B99234) pinacol (B44631) ester (B2pin2) and potassium tert-butoxide in isopropanol (B130326) to achieve chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

The table below summarizes various methodologies for the chemoselective reduction of nitroarenes.

Reagent/Catalyst SystemSolventConditionsSelectivity Notes
Fe/AcOHAcetic Acid-Mild and selective for the nitro group. nih.gov
NaBH4/Ni(OAc)2·4H2OWet CH3CNRoom TemperatureReduces both nitro and carbonyl groups in 2-nitrobenzaldehyde. orientjchem.org
Copper nanoparticles/Ammonium formateEthylene Glycol120°CHighly chemoselective for the nitro group. researchgate.net
SnCl2EthanolMicrowave irradiationChemoselectively reduces the nitro group in situ. researchgate.netscholarsportal.info
Tetrahydroxydiboron/4,4′-bipyridine-Room TemperatureMetal-free, tolerates carbonyl groups. organic-chemistry.org
B2pin2/KOtBuIsopropanol-Metal-free, chemoselective for the nitro group. organic-chemistry.org

In-Situ Reduction and Cascade Reaction Pathways

The in-situ reduction of the nitro group in 2-nitrobenzaldehydes to form 2-aminobenzaldehydes is a key strategy in one-pot syntheses of quinolines and other heterocyclic systems. This approach avoids the isolation of the often-unstable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov

A prominent example is the modified Friedländer synthesis, where 2-nitrobenzaldehydes are reduced with iron in acetic acid (Fe/AcOH) in the presence of active methylene compounds. nih.gov The resulting 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound, followed by cyclization and aromatization to yield substituted quinolines. nih.gov This domino reaction tolerates a range of functional groups on both reactants. nih.gov

Similarly, stannous chloride (SnCl₂) is employed for the in-situ reduction of 2-nitrobenzaldehydes, followed by condensation with indoles under microwave irradiation to produce 3-aminoarylquinolines. researchgate.netscholarsportal.info The acidic nature of the reaction mixture, due to SnCl₂, facilitates both the condensation and the subsequent ring opening of the indole. researchgate.netscholarsportal.info

Another cascade reaction involves the palladium-catalyzed reductive aminocarbonylation of benzylammonium triflates with o-nitrobenzaldehydes. organic-chemistry.org In this process, the nitro group is reduced in situ to an amino group, which then participates in an intramolecular cyclization to form 3-arylquinolin-2(1H)-ones. organic-chemistry.org

Iron-mediated reductive cyclization of o-nitrobenzaldehydes with β-nitrostyrenes provides another pathway to 3-arylquinolines. researchgate.net Iron plays a dual role, triggering the reduction of both the nitrobenzaldehyde and the β-nitrostyrene, which then combine to form the quinoline ring. researchgate.net

These in-situ reduction and cascade strategies offer efficient and atom-economical routes to complex heterocyclic structures from readily available starting materials.

Condensation Reactions of the Aldehyde Moiety

The aldehyde group of this compound is a key site for condensation reactions, leading to the formation of imines (Schiff bases) and related adducts. These reactions are fundamental in the synthesis of a wide variety of organic compounds.

Schiff Base Formation and Reaction Kinetics

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.org This reaction typically proceeds under acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. academie-sciences.fr The formation of the imine bond (-C=N-) is a reversible process. academie-sciences.fr

The synthesis of Schiff bases from nitrobenzaldehydes can be achieved through various methods. Conventional heating in a solvent like toluene (B28343) or ethanol is a common approach. iljs.org.nggoogle.com For instance, refluxing 3-aminophenol (B1664112) with 2-nitrobenzaldehyde in toluene yields the corresponding Schiff base. iljs.org.ng Microwave-assisted synthesis has emerged as a more efficient alternative, often leading to shorter reaction times and improved yields. cerist.dz Solvent-free methods, where the reactants are ground together, have also been developed as a greener approach to Schiff base synthesis. academie-sciences.fr

The reactivity of the aldehyde in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. academie-sciences.fr Studies on the solvent-free imination of aromatic aldehydes with methylamine hydrochloride have shown that aldehydes with electron-withdrawing groups give better yields in shorter reaction times. academie-sciences.fr

The kinetics of Schiff base formation and hydrolysis have been studied in detail. thebrpi.org The stability of the resulting imine is crucial for its application. In some cases, the imine is reduced in situ to the more stable amine to prevent its breakdown. thebrpi.org

The table below provides examples of Schiff base synthesis from nitrobenzaldehydes.

AldehydeAmineMethodYield
2-Nitrobenzaldehyde6-AminobenzothiazoloneMicrowave Irradiation-
3-Nitrobenzaldehyde3-NitroanilineReflux in Ethanol58% scienceviewjournal.org
4-Nitrobenzaldehyde4-MethoxyanilineStirring in Citrus Juice- tandfonline.com
2-NitrobenzaldehydeMethylamine hydrochlorideSolvent-free grinding with NaHCO390% academie-sciences.fr

Hemiaminal and Related Adduct Formation Studies

Hemiaminals are tetrahedral intermediates formed by the nucleophilic addition of a primary or secondary amine to a carbonyl group. scispace.comnih.gov They are typically unstable and readily eliminate water to form an imine. scispace.com However, stable hemiaminals can be isolated under certain conditions, often when the parent aldehyde and amine contain electron-withdrawing groups. scispace.comdntb.gov.ua

The reaction of 2-nitrobenzaldehyde with 2-aminopyrimidine (B69317) derivatives can lead to the formation of stable crystalline hemiaminals. scispace.comdntb.gov.ua The stability of these intermediates is attributed to the presence of the electron-withdrawing nitro group on the phenyl ring and the pyrimidine (B1678525) ring. scispace.comdntb.gov.ua

Studies on the condensation of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that the formation of the hemiaminal versus the Schiff base is highly dependent on the solvent. mdpi.com Apolar aprotic solvents favor the formation of the hemiaminal, while polar solvents shift the equilibrium towards the Schiff base. mdpi.com The stability of these hemiaminals in solution can vary, with some decomposing back to the starting materials over time. mdpi.com

The formation of the hemiaminal is the initial step in imine formation. nih.gov The rate of this step is influenced by factors such as intramolecular hydrogen bonding, which can stabilize the transition state. nih.gov The subsequent dehydration to the imine is often the rate-determining step. mdpi.com

The table below summarizes the effect of solvent on the formation of hemiaminal (HA) and Schiff base (SB) from 2-nitrobenzaldehyde and 4-amino-3,5-dimethyl-1,2,4-triazole.

SolventDielectric Constant (ε)HA:SB Ratio
CCl42.2100:0
Toluene2.4100:0
Dioxane2.295:5
CHCl34.891:9
THF7.689:11
CH2Cl29.185:15
Acetone20.756:44
CH3CN37.513:87
DMF36.710:90
DMSO46.70:100

Data adapted from a study on the condensation reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.com

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a variety of synthetic transformations beyond the condensation reactions discussed previously. The presence of the ortho-nitro group can influence the reactivity of the aldehyde.

One of the fundamental reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl carbon to form secondary alcohols. Another important class of reactions is the Wittig reaction, where a phosphorus ylide reacts with the aldehyde to form an alkene, and the Horner-Wadsworth-Emmons reaction, which provides a stereoselective route to alkenes.

The aldehyde can also participate in various carbon-carbon bond-forming reactions catalyzed by organocatalysts. For example, the Petasis reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound, can be adapted for the formylation of boronic acids using glyoxylic acid, showcasing the aldehyde's role in multicomponent reactions. dicp.ac.cn

Furthermore, the aldehyde can undergo nucleophilic addition from heteroatoms other than nitrogen. For instance, the formation of acetals and thioacetals occurs through the acid-catalyzed reaction with alcohols and thiols, respectively. These reactions are often used to protect the aldehyde group during other synthetic transformations.

The reactivity of the aldehyde in this compound is also exploited in the synthesis of various heterocyclic systems. For example, in the Hantzsch pyridine (B92270) synthesis, 2-nitrobenzaldehyde can react with a β-ketoester and ammonia (B1221849) to form dihydropyridine (B1217469) derivatives, which can then be further transformed. mdpi.com

It is important to note that in reactions involving strong reducing agents, the aldehyde group can be reduced to a primary alcohol. The chemoselective reduction of the nitro group in the presence of the aldehyde is a significant challenge, and as mentioned in section 3.1.1, reagents like NaBH₄ with Ni(OAc)₂·4H₂O can reduce both functionalities. orientjchem.org Careful selection of reagents is therefore crucial when targeting reactions at the aldehyde while preserving the nitro group.

Michael Addition Reactions with Activated Nucleophiles

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, while direct participation as a Michael acceptor isn't its primary role, it can be a precursor to molecules that undergo such reactions. For instance, derivatives of 2-nitrobenzaldehyde can react with various nucleophiles like active methylene compounds, β-keto esters, and enolates to form 1,4-addition products. wiserpub.comresearchgate.net

The general mechanism of a Michael addition involves the formation of a resonance-stabilized carbanion from an active methylene compound, which then attacks the β-carbon of an α,β-unsaturated system. organic-chemistry.orgwikipedia.org

Table 1: Examples of Michael Donors and Acceptors

Michael Donor (Nucleophile) Michael Acceptor (Electrophilic Alkene)
Diethyl malonate Diethyl fumarate
Diethyl malonate Mesityl oxide
Diethyl malonate Methyl crotonate
2-Nitropropane Methyl acrylate (B77674)
Ethyl phenylcyanoacetate Acrylonitrile
Nitropropane Methyl vinyl ketone

This table presents classical examples of Michael donors and acceptors. wikipedia.org

Studies on Aldehyde Hydration and Geminal Diol Formation

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding hydrates, also known as geminal diols. orgoreview.comlibretexts.org This reversible reaction involves the nucleophilic addition of water to the carbonyl group and can be catalyzed by either acid or base. libretexts.orgrsc.org

The position of the equilibrium is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, such as the nitro group present in this compound, tend to destabilize the carbonyl group, making it more susceptible to nucleophilic attack and thus favoring the formation of the geminal diol. orgoreview.comlibretexts.org Conversely, electron-donating groups stabilize the carbonyl group and shift the equilibrium towards the aldehyde form. libretexts.org Studies on various benzaldehydes have shown that those with electron-withdrawing substituents exhibit higher hydration rates. For example, p-nitrobenzaldehyde shows significant hydration. researchgate.netacs.org The presence of the amino group, an electron-donating group, in this compound would somewhat counteract the effect of the nitro group.

Mechanism of Geminal Diol Formation:

Base-catalyzed: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by water. libretexts.orgrsc.org

Acid-catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. libretexts.orgrsc.org

Heterocyclic Ring Formation and Annulation Reactions

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinoline Synthesis: Quinolines can be synthesized through various methods, with the Friedlander synthesis being a prominent example, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org A variation of this involves the reaction of 2-nitrobenzaldehyde with indoles in the presence of a reducing agent like SnCl2, which reduces the nitro group to an amino group in situ, followed by condensation and ring opening of the indole to form 3-aminoarylquinolines. researchgate.net

Indazole Synthesis: 2-Nitrobenzaldehyde is a common precursor for the synthesis of 2H-indazole scaffolds. gjesr.comnih.govmdpi.com One method involves the reductive cyclization of a precursor formed from the reaction of 2-nitrobenzaldehyde and an aniline. mdpi.com Another approach is the Cadogan reaction, where 2-nitrobenzaldehyde reacts with a primary aromatic amine in the presence of a reducing agent like triethyl phosphite (B83602) to form a Schiff base, which then undergoes reductive cyclization. nih.gov

Table 2: Selected Syntheses of Heterocyclic Scaffolds from 2-Nitrobenzaldehyde Derivatives

Heterocyclic Scaffold Reaction Type Key Reagents Reference
3-Aminoarylquinolines Reductive condensation and indole ring opening Indoles, SnCl2, microwave irradiation researchgate.net
2-Aryl-2H-indazoles Reductive cyclocondensation (Cadogan reaction) Aromatic primary amines, P(OEt)3 gjesr.comnih.gov
3-Perfluoroalkylated-2H-indazoles Reductive cyclization Anilines, SnCl2·H2O mdpi.com

Azetidinones, also known as β-lactams, are four-membered cyclic amides. While direct synthesis from this compound is less common, derivatives of 2-nitrobenzaldehyde can be used to synthesize substituted azetidinones. For instance, imines formed from the condensation of benzaldehydes and anilines can undergo a [2+2] cycloaddition with ketenes (Staudinger synthesis) to yield azetidinones. mdpi.comtudublin.ie Functionalized 3-amino-2-azetidinones can be transformed into various other heterocyclic systems. researchgate.net

Oxidation Reactions of the Formyl Group

The formyl group of an aldehyde can be oxidized to a carboxylic acid.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid group to form 3-amino-2-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. A one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde has been reported, involving the simultaneous reduction of the nitro group and oxidation of the formyl group in subcritical water. researchgate.netmdpi.com

Common oxidizing agents for converting aromatic aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Hydrogen peroxide (H2O2) under basic conditions researchgate.net

Selenium dioxide (SeO2) wiserpub.comresearchgate.net

The choice of reagent and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the other functional groups on the aromatic ring. For example, an improved basic hydrogen peroxide system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Amino-2-nitrobenzoic acid
3-Aminobenzoic acid
3-Nitrobenzaldehyde
2-Nitrobenzaldehyde
Diethyl malonate
Diethyl fumarate
Mesityl oxide
Methyl crotonate
2-Nitropropane
Methyl acrylate
Ethyl phenylcyanoacetate
Acrylonitrile
Nitropropane
Methyl vinyl ketone
p-Nitrobenzaldehyde
Indole
3-Aminoarylquinoline
Aniline
2H-Indazole
Triethyl phosphite
2-Aryl-2H-indazole
3-Perfluoroalkylated-2H-indazole
2-Amino-N'-arylbenzohydrazide
5-Arylindazolo[3,2-b]quinazolin-7(5H)-one
Azetidinone (β-lactam)
3-Amino-2-azetidinone
Potassium permanganate
Chromium trioxide
Hydrogen peroxide

Oxidative Cleavage and Related Transformations

The oxidative degradation of nitroaromatic compounds, including this compound, is notably challenging. The electron-withdrawing character of the nitro group, along with the inherent stability of the aromatic ring, renders these compounds resistant to oxidative cleavage. nih.gov This recalcitrance is a significant factor in their environmental persistence. nih.gov

While direct oxidative cleavage of the benzene ring in this compound is not a commonly reported transformation, related oxidative reactions in similar molecular systems provide insight into potential reactivity. For instance, studies on other functionalized aromatic systems have shown that oxidation can lead to transformations other than ring cleavage. In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with sodium hypochlorite results in an unusual oxidative dimerization rather than cleavage of the bicyclic core. acs.org This reaction involves the formation of new sigma bonds following the cleavage of N-H and C=C bonds, demonstrating a complex, non-cleavage pathway. acs.org

Furthermore, nitroaromatic compounds can participate in oxidative reactions in a different capacity. Photoexcited nitroarenes can act as oxygen transfer reagents, mimicking ozonolysis to achieve the oxidative cleavage of C=C double bonds in other molecules, such as alkenes. researchgate.netscientificupdate.com This process, however, involves the transformation of a separate substrate mediated by the nitroaromatic compound, not the cleavage of the nitroaromatic ring itself.

Photochemical Transformations and Reaction Mechanisms

The photochemistry of this compound is largely informed by studies on its parent compound, o-nitrobenzaldehyde. These compounds are known to undergo significant transformations upon exposure to light, driven by the unique reactivity of the excited nitro group.

Photoinduced Intramolecular Rearrangements of Nitroaromatic Compounds

A hallmark of o-nitrobenzaldehyde photochemistry is its photoinduced intramolecular rearrangement to o-nitrosobenzoic acid. rsc.orgresearchgate.net This classic reaction, first observed in 1901, proceeds through a series of steps initiated by the absorption of UV light. rsc.orgmdpi.com Upon excitation, an intramolecular hydrogen atom is transferred from the aldehyde group to one of the oxygen atoms of the nitro group. This process is believed to form a transient ketene (B1206846) intermediate, which subsequently rearranges to the final product, o-nitrosobenzoic acid. researchgate.netmdpi.comresearchgate.net

For this compound, this pathway is expected to be a primary photochemical process. The presence of the amino group at the 3-position can modulate the electronic landscape of the molecule but is not expected to inhibit the fundamental rearrangement. Other photochemical transformations have also been developed from this core reactivity. For example, imines derived from the condensation of 2-nitrobenzaldehyde with primary amines undergo a photochemical rearrangement to yield nitrosoarenes under UV irradiation. nih.govacs.org Additionally, related aromatic o-aminoaldehydes can undergo intramolecular cyclization triggered by excited-state intramolecular proton transfer (ESIPT), suggesting another potential photochemical pathway. du.edu

Ultrafast Photophysical Dynamics and Excited State Pathways

The photochemical rearrangement of o-nitrobenzaldehyde is underpinned by a series of ultrafast photophysical events. Femtosecond time-resolved spectroscopy studies have elucidated the initial steps of the reaction pathway. Upon photoexcitation with UV light (e.g., 258-266 nm), the molecule is promoted to an excited singlet state with ππ* character. researchgate.net This is followed by several rapid, sequential processes:

Internal Conversion: The molecule undergoes internal conversion to the lowest lying singlet nπ* state within approximately 50 femtoseconds (fs). researchgate.net This process involves a twisting motion of the nitro group. researchgate.net

Hydrogen Transfer: From the nπ* state, the key intramolecular hydrogen transfer from the aldehyde to the nitro group occurs. This step is exceptionally fast, taking place within about 400 fs, leading to the formation of a ketene intermediate. researchgate.net

Competing Pathways: Alongside the productive rearrangement, competing processes such as internal conversion back to the ground state and intersystem crossing to triplet states also occur on the picosecond timescale. researchgate.net

These ultrafast dynamics, established for o-nitrobenzaldehyde, provide a robust model for the excited-state pathways of this compound. The initial energy absorption and subsequent relaxation and rearrangement steps are expected to occur on similar sub-picosecond and picosecond timescales. The general photochemistry of nitroaromatics is characterized by the availability of rapid intersystem crossing channels, making them ideal systems for studying excited-state dynamics. researchgate.net

Table 1: Ultrafast Dynamic Processes in o-Nitrobenzaldehyde Photorearrangement
ProcessTimescaleDescriptionReference
Internal Conversion (ππ* → nπ*)~50 fsDecay from the initially excited state to the lowest excited singlet state, accompanied by NO₂ group twisting. researchgate.net
Intramolecular H-Transfer~400 fsTransfer of a hydrogen atom from the aldehyde group to the nitro group, forming a ketene intermediate. researchgate.net
Ketene Formation~7 psAppearance of the final nitrosobenzoic acid product, indicating the lifetime of the ketene intermediate. researchgate.net
Intersystem Crossing / Ground State Recovery<5 ps to 770 psDecay of excited states through intersystem crossing to the triplet manifold or non-reactive return to the ground state. researchgate.netucl.ac.uk

Quantum Yield Determinations for Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The photorearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a well-characterized reaction that is often used as a chemical actinometer to measure photon flux. rsc.orgresearchgate.net

The quantum yield for this rearrangement has been the subject of numerous studies, with some variation in the reported values. For many years, a quantum yield of Φ ≈ 0.5 was widely accepted and used, particularly for reactions in the solid state or in acetonitrile solution. mdpi.comacs.org However, more recent and critical evaluations using modern spectroscopic techniques have led to a revised, slightly lower value. Several studies now recommend a quantum yield of Φ = 0.41 to 0.43 for the reaction in aqueous and acetonitrile solutions. researchgate.netrsc.orgrsc.org This updated value is considered more accurate for precise actinometric measurements. rsc.org While no specific quantum yield has been reported for this compound, the values for the parent compound serve as a critical benchmark for the efficiency of this type of intramolecular rearrangement.

Table 2: Reported Quantum Yields (Φ) for the Photorearrangement of o-Nitrobenzaldehyde
Reported Quantum Yield (Φ)Solvent/MediumNotesReference
0.5Solid State (KBr pellet)Early reported value, widely cited. acs.org
~0.5Not specifiedCommonly cited value for the overall transformation. mdpi.com
0.41Water and Water IceRecommended value based on critical evaluation for solution and ice photochemistry. researchgate.net
0.43 ± 0.02AcetonitrileDetermined using a method with LED irradiation and online UV-Vis spectroscopy. rsc.orgrsc.org

Advanced Spectroscopic Characterization of 3 Amino 2 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of 3-Amino-2-nitrobenzaldehyde. Through the analysis of one-dimensional and multidimensional spectra, a detailed picture of the chemical environment of each atom can be constructed.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts that are influenced by the electronic effects of the amino, nitro, and aldehyde functional groups. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the amino group, results in a unique distribution of electron density across the aromatic ring.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as the most downfield signal, typically above δ 10 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns and chemical shifts determined by their position relative to the three substituents.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often around δ 190 ppm. The chemical shifts of the aromatic carbons are influenced by the interplay of the substituent effects.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on the analysis of related compounds such as 3-nitrobenzaldehyde (B41214) and 2-nitrobenzaldehyde (B1664092). For 3-nitrobenzaldehyde, the aldehyde proton appears at approximately δ 10.14 ppm. oxinst.com The aromatic protons resonate in the range of δ 7.78 to δ 8.70 ppm. oxinst.com The introduction of an amino group at the 3-position is expected to cause an upfield shift of the signals for the adjacent protons and carbons due to its electron-donating mesomeric effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde-H ~10.0
Aromatic-H 7.0 - 8.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) ~190
C-NH₂ ~145-150
C-NO₂ ~140-145
C-CHO ~135-140

To overcome the limitations of one-dimensional NMR in unambiguously assigning all signals, particularly in complex derivatives, multidimensional NMR techniques are employed. nih.govscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal the connectivity between the aromatic protons, aiding in their specific assignment. For example, cross-peaks would be observed between adjacent protons on the aromatic ring. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals of the aromatic ring by correlating them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbons bearing the amino, nitro, and aldehyde groups. For instance, a correlation between the aldehyde proton and the carbon of the aldehyde group would be observed.

Together, these multidimensional experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives. scribd.com

Isotopic labeling is a powerful strategy to enhance NMR sensitivity and to probe specific aspects of molecular structure and dynamics. wikipedia.orgcernobioscience.com In the context of this compound, several isotopic labeling approaches could be beneficial.

¹³C Labeling: The incorporation of ¹³C isotopes, either uniformly or at specific positions, can significantly enhance the signal intensity in ¹³C NMR spectra, which is particularly useful for less sensitive experiments like HMBC. researchgate.net

¹⁵N Labeling: Introducing ¹⁵N isotopes into the amino and nitro groups would allow for the direct observation of these nitrogen atoms by ¹⁵N NMR. cernobioscience.com This would provide valuable information about the electronic environment of the nitrogen atoms and could be used to study hydrogen bonding interactions involving these groups.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing certain signals and their corresponding couplings. This can be particularly useful in crowded aromatic regions of the spectrum. wikipedia.org

These isotopic labeling strategies, while synthetically demanding, can provide unparalleled detail about the structure and behavior of this compound in various environments. creative-proteomics.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The infrared (IR) and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups.

Amino (NH₂) Group: The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch is usually at a higher frequency than the symmetric stretch. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Nitro (NO₂) Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears at 1300-1370 cm⁻¹. researchgate.net

Aldehyde (CHO) Group: The C=O stretching vibration of the aldehyde is a strong and sharp band, typically observed around 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region. libretexts.org

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies, typically below 900 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (NH₂) N-H Asymmetric Stretch 3400 - 3500
N-H Symmetric Stretch 3300 - 3400
N-H Bend (Scissoring) 1600 - 1650
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Symmetric Stretch 1300 - 1370
Aldehyde (CHO) C=O Stretch 1680 - 1715
C-H Stretch 2700 - 2900 (two bands)
Aromatic Ring C-H Stretch > 3000

Hydrogen bonding plays a significant role in determining the physical and chemical properties of this compound. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and aldehyde groups) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This type of hydrogen bonding leads to the formation of a stable six-membered ring. The presence of this intramolecular hydrogen bond would cause a red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration involved in the bond. nih.gov Similarly, the stretching frequency of the nitro group involved in the hydrogen bond may also be affected.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino group of one molecule and the nitro or aldehyde group of a neighboring molecule. The formation of intermolecular hydrogen bonds is concentration-dependent and would lead to broader and more significantly red-shifted N-H stretching bands compared to the free N-H group. youtube.com The C=O stretching frequency of the aldehyde group would also be expected to shift to a lower wavenumber if it participates in hydrogen bonding. The analysis of the vibrational spectra at different concentrations can help to distinguish between intra- and intermolecular hydrogen bonding. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this analysis provides insights into its chromophoric systems and their response to the chemical environment.

Electronic Absorption Properties and Chromophoric Analysis

The electronic absorption spectrum of this compound is governed by the presence of several key chromophores: the benzene (B151609) ring, the nitro group (-NO₂), the amino group (-NH₂), and the aldehyde group (-CHO). The interaction between these groups, particularly the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups, dictates the molecule's characteristic absorption bands.

The spectrum is expected to display intense absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system. The presence of the nitro and amino substituents on the benzaldehyde (B42025) framework can lead to intramolecular charge-transfer (ICT) transitions. These ICT bands, often appearing at longer wavelengths (lower energy), are a result of electron density shifting from the amino group (donor) to the nitro and aldehyde groups (acceptors) upon photoexcitation. Less intense n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the aldehyde and nitro groups, are also anticipated, though they may be obscured by the more intense π → π* bands.

Table 1: Expected Electronic Transitions and Chromophores in this compound

Transition TypeAssociated Chromophore(s)Expected Wavelength RegionRelative Intensity
π → πSubstituted Benzene Ring200-280 nmHigh
Intramolecular Charge-Transfer (ICT)Amino-Nitro-Benzaldehyde System> 300 nmMedium to High
n → πNitro Group (-NO₂)> 270 nmLow
n → π*Aldehyde Group (-CHO)> 300 nmLow

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism describes the change in a substance's color, and hence its UV-Vis absorption spectrum, with a change in solvent polarity. Molecules like this compound, which possess a significant ground-state dipole moment and the potential for intramolecular charge transfer, are expected to exhibit notable solvatochromism.

The effect of the solvent on the electronic transitions can be summarized as follows:

π → π Transitions:* In polar solvents, these bands typically undergo a small red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state.

n → π Transitions:* These transitions usually experience a blue shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy gap for the transition.

ICT Transitions: For molecules with a charge-transfer character, the excited state is generally much more polar than the ground state. Consequently, increasing solvent polarity will stabilize the excited state more significantly, leading to a pronounced red shift in the ICT absorption band.

This behavior allows the use of this compound derivatives as potential probes for sensing solvent polarity.

Table 2: Predicted Solvatochromic Shifts for this compound Transitions

Solvent PolarityTransition TypeExpected Spectral ShiftRationale
Increasing Polarityπ → πRed Shift (Bathochromic)Stabilization of the more polar excited state.
Increasing Polarity (Protic)n → πBlue Shift (Hypsochromic)Stabilization of the ground state via hydrogen bonding.
Increasing PolarityICTRed Shift (Bathochromic)Strong stabilization of the highly polar charge-transfer excited state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the exact mass, elemental formula, and structural features of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental composition. For this compound (C₇H₆N₂O₃), the theoretical exact mass can be calculated with high precision. Experimental measurement of the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in electrospray ionization) and comparison to the theoretical value confirms the molecular formula. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is fundamental in confirming the identity of the starting material before its use in subsequent reactions.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

Molecular FormulaAdductTheoretical m/zTypical Experimental m/zMass Error (ppm)
C₇H₆N₂O₃[M+H]⁺167.04512167.0450< 5 ppm
C₇H₆N₂O₃[M+Na]⁺189.02706189.0270< 5 ppm

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion corresponding to the loss of 46 Da.

Loss of CO: The aldehyde group can lose carbon monoxide, resulting in a fragment with a mass difference of 28 Da.

Loss of CHO: Cleavage of the formyl radical can occur, corresponding to a loss of 29 Da.

Loss of H₂O: The presence of the ortho-amino and nitro groups could facilitate the loss of water (18 Da) under certain conditions.

By analyzing the masses of these daughter ions, a detailed fragmentation pathway can be proposed, which serves to confirm the connectivity and arrangement of the functional groups within the molecule.

Table 4: Plausible MS/MS Fragments of Protonated this compound ([C₇H₆N₂O₃+H]⁺, m/z 167.05)

Fragment Ion m/zProposed Neutral LossFormula of Neutral LossProposed Fragment Structure
139.05Carbon Monoxide (CO)CO[M+H-CO]⁺
138.04Formyl Radical (CHO)CHO[M+H-CHO]⁺
121.03Nitrogen Dioxide (NO₂)NO₂[M+H-NO₂]⁺

Computational and Theoretical Chemistry Studies of 3 Amino 2 Nitrobenzaldehyde Systems

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 3-Amino-2-nitrobenzaldehyde. These methods are founded on the principles of quantum mechanics and provide a robust framework for predicting a wide range of molecular characteristics.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Global Reactivity Descriptors

The electronic structure of this compound is central to its chemical behavior. DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within the molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical tendencies.

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

ParameterDefinitionFormula
Ionization Potential (I)Energy to remove an electronI ≈ -EHOMO
Electron Affinity (A)Energy released upon accepting an electronA ≈ -ELUMO
Electronegativity (χ)Ability to attract electronsχ = (I + A) / 2
Chemical Hardness (η)Resistance to change in electron distributionη = (I - A) / 2
Chemical Softness (S)Reciprocal of hardnessS = 1 / 2η
Electrophilicity Index (ω)Energy stabilization upon acquiring chargeω = μ² / 2η

Prediction of Spectroscopic Parameters and Spectral Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in its UV-Vis spectrum.

By analyzing the molecular orbitals involved in the electronic transitions, the nature of these transitions can be characterized. For instance, transitions may be identified as π → π* or n → π*, originating from the delocalized π system or non-bonding lone pairs of electrons, respectively. This detailed analysis allows for a thorough interpretation of the experimental spectrum, assigning specific electronic transitions to the observed absorption bands.

Modeling of Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT calculations to simulate the influence of different solvents on the electronic absorption spectrum of this compound.

These calculations can predict the shift in the absorption maxima (hypsochromic or bathochromic shift) as the solvent polarity is varied. By comparing the computed solvatochromic shifts with experimental data, insights into the nature of the solute-solvent interactions and the change in the dipole moment of the molecule upon electronic excitation can be obtained.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface (PES) of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of the reaction pathway.

Transition State Characterization and Reaction Energy Landscapes

For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy landscape can be constructed. This landscape provides a visual representation of the energetic profile of the reaction, allowing for a detailed understanding of the feasibility and kinetics of different reaction pathways.

Elucidation of Catalytic Pathways and Intermediate Structures

In catalyzed reactions involving this compound, computational modeling can be used to elucidate the role of the catalyst. By including the catalyst in the calculations, the mechanism of the catalyzed reaction can be investigated, and the structures of key intermediates along the catalytic cycle can be determined.

Advanced Electronic Structure Descriptors

Advanced electronic structure descriptors are crucial for a detailed understanding of the bonding, stability, and electronic characteristics of this compound. These computational analyses go beyond simple molecular geometry to map out the distribution and behavior of electrons within the molecule.

The analysis of electron density topology, based on Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms within a molecule and characterizes the chemical bonds between them. This method examines critical points in the electron density to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair in a given region of a molecule. It provides a visual and quantitative description of chemical bonding, revealing the locations of core electrons, covalent bonds, and lone pairs. In ELF analysis, regions with high values (approaching 1.0) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized or electron-poor regions.

For this compound, an ELF analysis would be expected to show distinct basins of high electron localization corresponding to:

The C-C and C-H bonds of the benzene (B151609) ring.

The C-N bonds of the amino and nitro groups.

The N-O bonds of the nitro group.

The C=O and C-H bonds of the aldehyde group.

The lone pairs on the nitrogen and oxygen atoms.

Detailed research findings from specific ELF analyses performed on this compound are not prominently available in the surveyed scientific literature. However, such an analysis would be instrumental in understanding the electronic effects of the substituent groups on the aromatic ring.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. uni-muenchen.de This technique provides a detailed breakdown of charge distribution by calculating the natural atomic charges on each atom. Furthermore, NBO analysis quantifies hyperconjugative and intramolecular charge transfer interactions by examining the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. uni-muenchen.de

The charge distribution in this compound is heavily influenced by the electronegativity of the substituent groups. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) is an electron-donating group. The aldehyde group (-CHO) also acts as an electron-withdrawing group. An NBO analysis would quantify these effects, providing precise atomic charges.

Table 1: Expected Natural Atomic Charges for this compound This table is illustrative and represents expected charge distributions based on general chemical principles. Actual values would be derived from specific quantum chemical calculations.

Atom Expected Natural Charge (e) Rationale
O (Nitro) Highly Negative High electronegativity and electron-withdrawing nature of the nitro group.
O (Aldehyde) Highly Negative High electronegativity of the oxygen atom in the carbonyl group.
N (Nitro) Positive Bonded to two highly electronegative oxygen atoms.
N (Amino) Negative Electronegative atom with lone pair, though less negative due to electron donation to the ring.
C (Aromatic Ring) Varied Carbons attached to nitro and aldehyde groups would be more positive; the carbon attached to the amino group would be less positive or slightly negative.

NBO analysis also elucidates intramolecular stability arising from electron delocalization. This is evaluated through second-order perturbation theory, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. uni-muenchen.de Stronger interactions, indicated by higher E(2) values, signify greater electron delocalization and molecular stability. For this compound, significant interactions would be expected between the lone pairs of the amino group's nitrogen and the π* antibonding orbitals of the benzene ring, as well as delocalization from the ring into the π* orbitals of the nitro and aldehyde groups.

Table 2: Key Donor-Acceptor Interactions in this compound Analyzed by NBO

Donor NBO (Occupied) Acceptor NBO (Unoccupied) Type of Interaction Expected Significance
LP (N) of -NH₂ π* (C-C) of Benzene Ring n → π* High; Represents the electron-donating effect of the amino group.
π (C-C) of Benzene Ring π* (N-O) of -NO₂ π → π* High; Represents electron withdrawal by the nitro group.
π (C-C) of Benzene Ring π* (C=O) of -CHO π → π* Moderate to High; Represents electron withdrawal by the aldehyde group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound in various environments (e.g., in a solvent or in a crystal lattice).

Conformational analysis via MD simulations would explore the rotational freedom around the single bonds connecting the substituent groups to the benzene ring. This includes the rotation of the amino, nitro, and aldehyde groups. The simulations would reveal the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers. Key parameters to analyze would include the distribution of dihedral angles, which describe the rotation around these bonds.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate how they interact with each other and with solvent molecules. The primary intermolecular forces at play would be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and aldehyde (-CHO) groups can act as hydrogen bond acceptors. MD simulations can predict the strength, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The aromatic rings of this compound molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

The results of these simulations are often visualized using tools like the Radial Distribution Function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For instance, an RDF for the hydrogen atoms of the amino group and the oxygen atoms of the nitro group on neighboring molecules would show a sharp peak at a short distance, indicating a high probability of hydrogen bond formation.

While specific MD simulation studies focused exclusively on this compound are not detailed in the available literature, this theoretical approach remains a powerful method for predicting its dynamic behavior and interaction patterns, which are fundamental to its material and chemical properties.

Synthesis and Characterization of Derivatives and Structurally Modified 3 Amino 2 Nitrobenzaldehyde Analogues

Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijtsrd.comwikipedia.org These compounds and their metal complexes are of significant interest due to their diverse applications in catalysis and materials science.

The synthesis of Schiff base derivatives from 3-Amino-2-nitrobenzaldehyde is typically achieved by the condensation of its aldehyde group with a variety of primary amines. organic-chemistry.org The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be refluxed for several hours to ensure completion. ijtsrd.com This straightforward method allows for the introduction of a wide range of substituents, leading to a great diversity of imine structures.

The structural variety is achieved by selecting different primary amines for the condensation reaction. For instance, reaction with aliphatic or aromatic amines, amino acids, or diamines results in Schiff bases with distinct steric and electronic properties. nih.gov The condensation of nitrobenzaldehydes with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, has been used to prepare chiral Schiff base ligands. nih.gov The formation of the imine is confirmed by spectroscopic methods, such as the disappearance of the amino group's absorption peak in infrared (IR) spectroscopy and the appearance of a characteristic signal for the C=N bond. nih.gov

Table 1: Examples of Schiff Base Derivatives from this compound This table is illustrative, showing the potential structural diversity based on the choice of primary amine.

Reactant Amine Resulting Schiff Base Structure (Illustrative)
Aniline
4-Methoxyaniline
(1R,2R)-1,2-Diaminocyclohexane

Schiff bases are excellent ligands for coordinating with metal ions, forming stable complexes with interesting electronic and photophysical properties. medcraveonline.comresearchgate.net The study of these properties is crucial for applications in sensing, light-emitting devices, and catalysis.

The electronic properties are often investigated using UV-Visible spectroscopy, which reveals electronic transitions within the molecule, such as HOMO-LUMO transitions. scholarpublishing.org Metal complexes of Schiff bases can exhibit high absorption coefficients and, in some cases, significant fluorescence. rsc.org For example, an aluminum complex of a Schiff base has been reported to show a high fluorescence quantum yield and good chemical stability. rsc.org The fluorescence intensity of such complexes can be sensitive to the local environment, undergoing changes in the presence of coordinating species like anions. This property makes them suitable for use as chemical sensors. rsc.org The coordination of the imine nitrogen and another donor atom to a metal center creates a chelate ring that influences the electronic structure and photophysical behavior of the complex.

Table 2: Photophysical Properties of a Representative Schiff Base-Metal Complex Data is based on findings for similar Schiff base complexes and serves as an example.

Property Value Reference
Absorption Maximum (λ_abs) ~420 nm rsc.org
Emission Maximum (λ_em) ~530 nm rsc.org
Fluorescence Quantum Yield (Φ_F) High rsc.org
Stability Good chemical stability rsc.org

Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. discoveryjournals.org Hydrazone derivatives of this compound are synthesized by reacting the aldehyde functional group with substituted hydrazines or hydrazides. These compounds are known for their interesting structural features and biological activities.

The synthesis of hydrazones from this compound involves a condensation reaction with a selected hydrazine or hydrazide. vjs.ac.vnmdpi.com The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. discoveryjournals.org Microwave-assisted synthesis has also been employed to facilitate the reaction, leading to high yields in shorter time frames. vjs.ac.vn

The design of substituted hydrazones allows for the modulation of their chemical and physical properties. By choosing different hydrazides (e.g., benzoic acid hydrazide, isonicotinohydrazide) or substituted phenylhydrazines, a library of hydrazone derivatives can be generated. discoveryjournals.orgmdpi.com This structural modification is a key strategy for tuning the molecule's properties for specific applications.

Table 3: Synthesis of Substituted Hydrazones from this compound This table illustrates the design of various hydrazone derivatives.

Hydrazine/Hydrazide Precursor Resulting Hydrazone Structure (Illustrative)
Hydrazine Hydrate
Phenylhydrazine
4-Nitrophenylhydrazine

The structural features of hydrazone derivatives directly influence their properties. Spectroscopic analyses, such as NMR, have shown that hydrazones can exist as a mixture of conformational isomers in solution, for instance, E/Z conformers around the C=N and amide bonds. vjs.ac.vn The ratio of these conformers can be influenced by the solvent and the nature of the substituents.

X-ray diffraction studies of similar acylhydrazones have revealed that the central hydrazone spacer and the attached phenyl ring can be nearly coplanar, a conformation stabilized by intramolecular hydrogen bonds. mdpi.com This planarity affects the electronic conjugation and, consequently, the photophysical properties of the molecule. Furthermore, the electronic nature of the substituents plays a critical role. For example, in one study, the presence of electron-donating groups on the aromatic ring derived from the aldehyde was found to slightly increase antibacterial activity, whereas an electron-withdrawing nitro group diminished it. vjs.ac.vn This demonstrates a clear structure-property relationship where electronic effects of substituents are translated into changes in biological function.

Quinoline (B57606) and Indazole Derivatives

The reactive groups of this compound serve as ideal starting points for the synthesis of fused heterocyclic systems like quinolines and indazoles, which are important scaffolds in medicinal chemistry.

Quinoline Derivatives

The Friedländer annulation is a classic and efficient method for synthesizing quinolines. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov A significant modification of this synthesis allows for the use of 2-nitrobenzaldehydes as starting materials. This is accomplished through a one-pot domino reaction that begins with the in situ reduction of the nitro group to an amine using reagents like iron powder in acetic acid (Fe/AcOH). nih.gov

In the case of this compound, this reductive step would generate a transient 2,3-diaminobenzaldehyde (B14321685) intermediate. This intermediate can then react with an active methylene (B1212753) compound (e.g., a β-keto-ester or β-diketone) present in the same pot. The subsequent base-catalyzed condensation and cyclization yield a substituted quinoline. This method is highly valuable as it avoids the need to isolate the often-unstable diaminobenzaldehyde intermediate and tolerates a wide range of functional groups on the reacting partners. nih.gov

Indazole Derivatives

Indazoles, or 1H-benzopyrazoles, are bicyclic heterocyclic compounds that are also prominent in pharmacologically active molecules. derpharmachemica.comnih.gov The synthesis of indazoles from precursors containing ortho-amino and nitro functional groups often involves a reductive cyclization strategy.

A plausible route for converting this compound into an indazole derivative would involve an initial transformation of the aldehyde group. For example, the aldehyde could first be condensed with a hydrazine to form a hydrazone. Subsequent reductive cyclization, targeting the nitro group, would lead to the formation of the N-N bond required for the pyrazole (B372694) ring of the indazole system. The reduction of the nitro group can be achieved with various reagents, and the ensuing intramolecular cyclization would yield the fused indazole ring system. Various methods for indazole synthesis have been developed, including those that proceed from 2-nitrobenzonitriles or via palladium-catalyzed reactions, highlighting the versatility of synthetic approaches to this important heterocycle. nih.govorganic-chemistry.org

Synthetic Approaches Utilizing Nitrobenzaldehyde Precursors

The synthesis of substituted benzaldehydes, particularly nitro-substituted isomers, is a fundamental step in organic chemistry. While the direct synthesis of this compound is not widely documented, its preparation can be inferred from established methods for analogous compounds. Typically, the synthesis begins with a more readily available precursor, such as 2-nitrotoluene (B74249) or benzaldehyde (B42025) itself, followed by nitration and subsequent functional group interconversion. chem-soc.siresearchgate.net

The nitration of benzaldehyde classically yields 3-nitrobenzaldehyde (B41214) as the major product. However, reaction conditions can be modified to increase the proportion of the 2-nitro isomer. Various synthetic routes have been developed for producing nitrobenzaldehydes, each with distinct advantages. For instance, four different routes for synthesizing 3-nitrobenzaldehyde have been compared, with a single-step nitration reaction proving to have the highest yield. ijpsonline.com A common industrial precursor for 2-nitrobenzaldehyde (B1664092) is 2-nitrotoluene, which can be converted to the aldehyde through various methods, though some routes involve hazardous intermediates or low conversion rates. chem-soc.si

A key strategy for accessing the this compound scaffold involves the selective reduction of a dinitro precursor. A more versatile and modern approach is the in situ generation of the necessary amino group from a nitro precursor immediately prior to a cyclization step. This "domino" or "tandem" reaction strategy avoids the isolation of potentially unstable aminobenzaldehyde intermediates. For example, the reduction of 2-nitrobenzaldehydes using iron powder in acetic acid can generate the corresponding 2-aminobenzaldehyde, which can be trapped by an active methylene compound in the same pot to produce quinolines. nih.gov This methodology highlights a powerful approach where a substituted 2-nitrobenzaldehyde serves as a stable precursor to the more reactive 2-aminobenzaldehyde derivative required for complex heterocycle synthesis.

Table 1: Selected Synthetic Routes to Nitrobenzaldehyde Precursors This table is interactive and can be sorted by clicking on the headers.

Starting Material Product Reagents/Conditions Yield Reference
Benzaldehyde 3-Nitrobenzaldehyde & 2-Nitrobenzaldehyde Sodium nitrate (B79036), conc. H₂SO₄ High (unspecified) ijpsonline.com
3-Nitrotoluene 3-Nitrobenzaldehyde 1. CrO₃, Ac₂O, H₂SO₄; 2. 95% EtOH, H₂SO₄ 17.3% (overall) ijpsonline.com
2-Nitrotoluene 2-Nitrobenzaldehyde 2-Propylnitrite, Sodium methoxide, then HCl 24% chem-soc.si
Benzaldehyde m-Nitrobenzaldehyde derivatives 1. Ammonia (B1221849) water; 2. Nitrating agent; 3. Hydrolysis High (unspecified) google.com

Investigation of Rearrangement and Cyclization Products

The strategic placement of the amino and aldehyde groups in an ortho relationship makes this compound an ideal substrate for intramolecular cyclization and rearrangement reactions to form fused heterocyclic systems. The reactivity of this scaffold is analogous to that of 2-aminobenzaldehydes, which are key intermediates in various name reactions.

A prominent example is the Friedländer annulation, which provides an efficient route to substituted quinolines from 2-aminobenzaldehydes and compounds containing an active methylene group (e.g., ketones, β-keto-esters). nih.gov A domino nitro reduction-Friedländer synthesis demonstrates this principle effectively; various substituted 2-nitrobenzaldehydes are reduced in situ with Fe/AcOH in the presence of an active methylene compound to produce highly substituted quinolines in good to excellent yields. nih.gov This approach is mild and tolerates a wide range of functional groups on both reacting partners. nih.gov Given this precedent, this compound is expected to react readily with active methylene compounds to furnish 8-nitroquinolines.

The Hantzsch reaction, typically used for synthesizing dihydropyridines, also offers a pathway to cyclized products. The reaction of 2-nitrobenzaldehyde with ethyl acetoacetate (B1235776) and ammonia yields the expected 1,4-dihydropyridine, which can subsequently undergo reductive cyclization with reagents like tin(II) chloride to produce indole (B1671886) and quinoline derivatives through rearrangement. mdpi.com Furthermore, intramolecular redox cyclization reactions have been developed for related compounds. For instance, 2-nitrobenzyl alcohol can be converted to a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation and cyclization to form cinnolines. rsc.orgrsc.org These examples underscore the rich cyclization chemistry accessible from the 2-aminobenzaldehyde and 2-nitrobenzaldehyde core structures.

Table 2: Domino Nitro Reduction-Friedländer Synthesis of Quinolines from 2-Nitrobenzaldehydes This table is interactive and can be sorted by clicking on the headers.

2-Nitrobenzaldehyde Derivative Active Methylene Compound Product Yield Reference
2-Nitrobenzaldehyde Ethyl acetoacetate Ethyl 2-methylquinoline-3-carboxylate 95% nih.gov
5-Fluoro-2-nitrobenzaldehyde Methyl 4-methyl-3-oxopentanoate Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate 67% nih.gov
5-Methoxy-2-nitrobenzaldehyde 1-Phenyl-1,3-butanedione 1-(6-Methoxy-2-phenylquinolin-3-yl)ethan-1-one 86% nih.gov
2-Nitrobenzaldehyde 2,4-Pentanedione 1-(2-Methylquinolin-3-yl)ethan-1-one 91% nih.gov

Construction of Other Heterocyclic Architectures

Spiro and Fused Ring Systems Derived from the Core Structure

The this compound framework is a valuable building block for constructing complex molecular architectures, including spirocyclic and fused heterocyclic systems. rsc.org The synthesis of such structures often relies on multicomponent reactions where the unique functionality of the starting materials is leveraged to build complexity in a single step. rsc.org

Fused ring systems are readily accessible from o-aminobenzaldehydes. Secondary amines can undergo redox-neutral reactions with o-aminobenzaldehydes to furnish polycyclic, ring-fused aminals. nih.govresearchgate.netnih.gov These aminals are valuable precursors for various quinazolinone alkaloids. nih.govnih.gov The reaction proceeds via an amine α-amination/N-alkylation cascade without the need for transition metals. researchgate.netnih.gov The Friedländer synthesis, as previously discussed, is another powerful tool for creating fused quinoline rings. nih.gov A variety of catalytic systems, including ruthenium-catalyzed three-component reactions, have been developed to synthesize 2,3-disubstituted quinolines from anilines and aldehydes. rsc.org

Spiro compounds, which feature two rings connected by a single common atom, can also be targeted. The synthesis of spirooxindoles, for instance, has been achieved via [3+2] cycloaddition reactions where an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid, reacts with a suitable dipolarophile. nih.gov By designing a synthetic route where the this compound core is incorporated into one of the reacting partners, it is conceivable to construct novel spiroheterocycles containing this moiety. Multicomponent reactions that produce complex spiro-indeno[1,2-b]quinoxalines often use readily available starting materials to generate intricate molecular architectures. rsc.org

Modification for Enhanced Structural Diversity

Diversity-oriented synthesis aims to create libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. The this compound scaffold, with its three distinct functional groups, is an excellent starting point for such endeavors. frontiersin.org Each functional group can be selectively modified, leading to a vast chemical space of derivatives.

Aldehyde Modification: The aldehyde group is a versatile handle for a multitude of reactions. It can undergo condensation with amines to form Schiff bases, which can be further reduced to secondary amines. It can also participate in Wittig reactions to form alkenes, or react with organometallic reagents to produce secondary alcohols.

Amino Group Modification: The primary amino group can be acylated, sulfonylated, or alkylated to introduce a wide variety of substituents. This modification can tune the electronic properties of the ring and provide points of attachment for other molecular fragments.

Nitro Group Modification: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be reduced to an amino group, opening up further derivatization possibilities, or it can be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

By employing a divergent synthetic strategy, where a common intermediate is subjected to a variety of reaction conditions, a large and diverse library of heterocyclic compounds can be generated from this single precursor. nih.gov This approach allows for the systematic exploration of structure-activity relationships.

Morita-Baylis-Hillman Adducts and Complex Conjugates

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine. wikipedia.orgrsc.org The reaction yields densely functionalized molecules, usually allylic alcohols, which are valuable synthetic intermediates. wikipedia.org

Aldehydes bearing electron-withdrawing groups are particularly effective electrophiles in the MBH reaction. rsc.org Therefore, this compound is an excellent candidate for this transformation. The reaction with activated alkenes like acrylates, acrylonitrile, or vinyl ketones would yield highly functionalized adducts. For example, reaction with methyl acrylate (B77674) would produce a methyl 2-(hydroxy(3-amino-2-nitrophenyl)methyl)acrylate derivative.

These MBH adducts are versatile synthons for further chemical transformations. nih.gov The allylic alcohol moiety can be acetylated or converted into a leaving group for substitution reactions. acs.org The double bond can be hydrogenated or epoxidized, and the ester or ketone function can be modified. This versatility has been exploited in the synthesis of complex molecules. For instance, MBH adducts derived from 2-alkynyl benzaldehydes have been used in intramolecular Pauson-Khand reactions to construct novel cyclopenta[a]inden-2(1H)-ones, which are fused ring systems. nih.gov Similarly, MBH adducts from other nitrobenzaldehydes have been used to synthesize quinoline derivatives and complex drug-like scaffolds. nih.gov The combination of the inherent functionality of the this compound core with the rich chemistry of the MBH adduct opens up straightforward routes to novel and complex molecular conjugates.

Table 3: Representative Morita-Baylis-Hillman Reactions with Aromatic Aldehydes This table is interactive and can be sorted by clicking on the headers.

Aldehyde Activated Alkene Catalyst Product Type Reference
Benzaldehyde Cyclopentenone MgI₂, TMEDA, DMAP Allylic Alcohol organic-chemistry.org
p-Nitrobenzaldehyde Methyl Vinyl Ketone Amino Acid Ionic Liquid Allylic Alcohol rsc.org
Aromatic Aldehydes Acrylamide DABCO Allylic Alcohol organic-chemistry.org
Aryl Aldehydes Isocyanoacetates (from MBH adducts) DBU α-Allylated Isocyanoacetate acs.org

Electrochemical Behavior of 3 Amino 2 Nitrobenzaldehyde and Its Derivatives

Investigation of Redox Processes and Potentials

The redox processes of 3-amino-2-nitrobenzaldehyde involve both the reduction of the nitro group and the oxidation of the aldehyde group. The potentials at which these reactions occur are influenced by the electronic interplay between the amino, nitro, and aldehyde substituents.

The electrochemistry of this compound is characterized by distinct anodic and cathodic processes.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Studies on related compounds like 2-amino-5-nitrobenzophenones have elucidated this multi-step reduction process. rsc.org

Anodic Oxidation: The aldehyde group (-CHO) can be electrochemically oxidized. The anodic oxidation of aromatic aldehydes is typically an irreversible process. rasayanjournal.co.inresearchgate.net Investigations into the electrochemical oxidation of 2-nitrobenzaldehyde (B1664092) on anodes like boron-doped diamond (BDD) have shown that the aldehyde can be mineralized, although this often requires high potentials. electrochemsci.orgscholarsresearchlibrary.comresearchgate.net The presence of the electron-donating amino group in this compound is expected to facilitate the oxidation of the aldehyde group compared to 2-nitrobenzaldehyde itself.

Substituents on the aromatic ring profoundly affect the electrochemical reactivity by altering the electron density at the electroactive centers. researchgate.netvu.nl

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group makes the aromatic ring electron-deficient. This facilitates its own reduction but makes the oxidation of the aldehyde group more difficult.

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density on the aromatic ring. This has two opposing effects: it makes the reduction of the nitro group more difficult (requiring a more negative potential) and facilitates the oxidation of the aldehyde group (occurring at a less positive potential).

Aldehyde Group (-CHO): This group is also electron-withdrawing, which reinforces the effect of the nitro group, making the aromatic ring more susceptible to reduction.

The combined electronic effects of these groups determine the precise redox potentials. The reduction potential of the nitro group in a substituted aromatic compound can often be correlated with the Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of the substituents. researchgate.net The presence of the amino group (a donating group) would lead to a more negative reduction potential for the nitro group compared to an unsubstituted nitrobenzene.

Table 1: Expected Influence of Substituents on the Redox Potentials of the Benzaldehyde (B42025) Moiety.
Substituent GroupElectronic EffectImpact on Nitro Group Reduction PotentialImpact on Aldehyde Group Oxidation Potential
-NO₂ (Nitro)Strongly Electron-WithdrawingMakes potential less negative (easier)Makes potential more positive (harder)
-NH₂ (Amino)Strongly Electron-DonatingMakes potential more negative (harder)Makes potential less positive (easier)
-CHO (Aldehyde)Moderately Electron-WithdrawingMakes potential less negative (easier)N/A (This is the group being oxidized)

Voltammetric Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are powerful tools for investigating the electrochemical behavior of compounds like this compound. researchgate.netnih.gov

Cyclic Voltammetry (CV): A cyclic voltammetry study of this compound would be expected to show at least one cathodic peak corresponding to the irreversible reduction of the nitro group and one anodic peak for the irreversible oxidation of the aldehyde group. rasayanjournal.co.inresearchgate.net By varying the scan rate, information about the nature of the electrode process (e.g., diffusion-controlled vs. adsorption-controlled) can be obtained. For instance, in studies of p-nitrobenzaldehyde, a linear relationship between the peak current and the scan rate indicated an adsorption-controlled oxidation process. rasayanjournal.co.in The number of electrons transferred in the redox processes can also be calculated from CV data. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis. openaccesspub.orgresearchgate.net A DPV experiment on this compound would yield well-defined peaks with currents proportional to the concentration of the analyte. The peak potentials in DPV are related to the redox potentials of the functional groups.

Table 2: Typical Electrochemical Parameters from Voltammetric Studies of Aromatic Nitroaldehydes.
ParameterDescriptionTypical Information Gained
Anodic Peak Potential (Epa)Potential at which maximum oxidation current occurs.Indicates the potential required to oxidize the aldehyde group.
Cathodic Peak Potential (Epc)Potential at which maximum reduction current occurs.Indicates the potential required to reduce the nitro group.
Anodic Peak Current (Ipa)Maximum current measured during the oxidation scan.Related to the concentration of the analyte and the kinetics of the oxidation reaction.
Cathodic Peak Current (Ipc)Maximum current measured during the reduction scan.Related to the concentration of the analyte and the kinetics of the reduction reaction.

Mechanistic Insights into Electrochemical Transformations

The mechanism of electrochemical transformations for this compound can be inferred from studies on analogous molecules. researchgate.netrsc.org

The anodic oxidation of the aldehyde group to a carboxylic acid on an electrode surface is a complex process. It generally involves the initial transfer of an electron from the aldehyde, followed by a reaction with water or hydroxide (B78521) ions and subsequent electron transfers to form the final carboxylic acid product. The specific mechanism can be influenced by the nature of the anode, with materials like BDD promoting oxidation through the generation of hydroxyl radicals on the electrode surface. electrochemsci.orgscholarsresearchlibrary.com

Photochemistry and Photophysical Properties of 3 Amino 2 Nitrobenzaldehyde Systems

Photoinduced Reaction Mechanisms

The core photochemical transformation of 2-nitrobenzaldehyde (B1664092) systems involves an intramolecular hydrogen atom transfer, a process that is influenced by the nature of the excited state and the surrounding environment.

The photo-induced reaction of 2-nitrobenzaldehyde derivatives is a classic example of a Norrish Type II-like reaction mechanism. wikipedia.org Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). For nitroaromatic compounds, this excited state can rapidly undergo intersystem crossing (ISC) to the triplet manifold (T₁). rsc.org

The primary photochemical step is the intramolecular abstraction of the aldehydic hydrogen atom by one of the oxygen atoms of the ortho-nitro group. This reaction typically proceeds from the triplet excited state. This hydrogen transfer results in the formation of a biradical intermediate. This biradical subsequently rearranges to form a transient species known as an aci-nitro tautomer, which has a quinonoid-like structure. wikipedia.org This intermediate is often colored and can be detected using transient spectroscopy techniques. Finally, the aci-nitro intermediate undergoes an irreversible rearrangement, involving the transfer of an oxygen atom to the former aldehydic carbon, to yield the final product, 3-amino-2-nitrosobenzoic acid.

The presence of the amino group at the 3-position is expected to influence this pathway. In related molecules like ortho-nitroaniline (ONA), a strong intramolecular hydrogen bond can form between the amino and nitro groups, which enhances molecular stability. nih.govacs.org This interaction could affect the energetics of the excited states and the efficiency of the initial hydrogen abstraction step. Furthermore, the electron-donating nature of the amino group can introduce significant charge-transfer character to the excited states, which may alter the reaction's quantum yield and dynamics compared to the unsubstituted 2-nitrobenzaldehyde. kaust.edu.sa

The general mechanism is outlined below:

Excitation : 3-Amino-2-nitrobenzaldehyde absorbs a photon (hν) and is promoted to an excited singlet state (S₁).

Intersystem Crossing : The S₁ state efficiently converts to the lower-energy triplet state (T₁).

Hydrogen Abstraction : The excited triplet state undergoes intramolecular hydrogen abstraction from the aldehyde group to form a biradical intermediate.

Aci-Nitro Formation : The biradical rearranges into the transient aci-nitro intermediate.

Rearrangement : The aci-nitro intermediate rearranges to the final product, 3-amino-2-nitrosobenzoic acid.

For the parent 2-nitrobenzaldehyde, the quantum yield of photoisomerization is around 0.5 and shows little dependence on the solvent, suggesting the intramolecular process is highly efficient and not strongly coupled to bulk solvent properties. scribd.com However, for derivatives with charge-transfer character in their excited states, polar solvents can stabilize these states, potentially altering the balance between radiative decay (fluorescence/phosphorescence), non-radiative decay (internal conversion/intersystem crossing), and the chemical reaction. Protic solvents could also potentially interact with the nitro group or the aci-nitro intermediate through hydrogen bonding, which may affect the kinetics of the rearrangement steps.

Excited State Dynamics and Energy Dissipation Pathways

The fate of the absorbed photon energy is determined by a competition between several ultrafast photophysical processes, including internal conversion, intersystem crossing, and fluorescence, which occur on femtosecond to nanosecond timescales.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption and photoelectron spectroscopy, are powerful tools for directly observing the dynamics of excited states. Studies on nitroaromatic compounds have revealed complex and extremely rapid deactivation pathways. nih.gov

For example, femtosecond time-resolved photoelectron spectroscopy studies on the isomers of nitrobenzaldehyde (NBA) after excitation at 200 nm have shown that their dynamics are exceptionally fast. wolfresearchgroup.comresearchgate.nethw.ac.uk While 2-NBA exhibits dynamics on a timescale of ~0.5 picoseconds (ps) involving hydrogen transfer, the 3- and 4-NBA isomers show rapid intersystem crossing within 1–2 picoseconds. wolfresearchgroup.comhw.ac.uk These timescales are characteristic of the efficient coupling between electronic states in nitroaromatic systems. Although specific data for this compound is not available, its structural similarity to 2-nitrobenzaldehyde suggests it would also exhibit ultrafast excited-state dynamics, likely on the sub-picosecond to picosecond timescale, governed by the initial hydrogen transfer and subsequent electronic relaxation processes.

CompoundExcited State Dynamics TimescalePrimary Process
2-Nitrobenzaldehyde~0.5 psHydrogen Transfer / Intersystem Crossing
3-Nitrobenzaldehyde (B41214)1-2 psIntersystem Crossing
4-Nitrobenzaldehyde1-2 psIntersystem Crossing

This table presents comparative data for nitrobenzaldehyde isomers to illustrate the typical ultrafast dynamics in these systems, based on findings from time-resolved spectroscopic studies. wolfresearchgroup.comhw.ac.uk

Nitroaromatic compounds are renowned for their remarkably efficient intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. rsc.org This high ISC efficiency is attributed to strong spin-orbit coupling facilitated by the nitro group. The transition is often so fast (on a sub-picosecond timescale) that it outcompetes most other deactivation pathways, such as fluorescence, leading to very low fluorescence quantum yields for these molecules. The photorearrangement of 2-nitrobenzaldehyde derivatives is understood to proceed primarily through the triplet state.

Applications as Photoremovable Protecting Groups and Chemical Actinometers

The unique photochemical properties of the ortho-nitrobenzyl scaffold have led to its use in two significant applications: as light-triggered protecting groups and as chemical actinometers for measuring light intensity.

The ortho-nitrobenzyl moiety and its derivatives are among the most widely used photoremovable protecting groups (PPGs), often referred to as "photocages," in chemistry and biology. nih.govacs.org A PPG is a group that temporarily blocks a functional group on a molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control. wikipedia.org The 2-nitrobenzaldehyde framework can be adapted to protect a wide variety of functional groups, including alcohols, carboxylates, phosphates, and amines. wikipedia.orgthieme-connect.de The introduction of substituents onto the aromatic ring, such as the amino group in this compound, allows for the tuning of the PPG's properties, such as its absorption wavelength and photocleavage efficiency. researchgate.netgoogle.com The cleavage reaction releases the protected molecule alongside the 2-nitroso derivative as a byproduct. nih.gov

A chemical actinometer is a chemical system that quantifies the number of photons absorbed in a photoreactor. researchgate.net The photoisomerization of 2-nitrobenzaldehyde to 2-nitrosobenzoic acid is a well-characterized reaction with a known and reproducible quantum yield (Φ ≈ 0.5), making it a convenient chemical actinometer for the UV-A and UV-B regions. scribd.comnih.govacs.org To perform the measurement, a solution of the actinometer is irradiated, and the change in concentration of the reactant or product is measured over time using techniques like chromatography or spectroscopy. researchgate.netacs.org From the rate of this change and the known quantum yield, the intensity of the light source can be calculated. researchgate.net While 2-nitrobenzaldehyde itself is commonly used, substituted derivatives could also function as actinometers, provided their quantum yields are carefully calibrated.

Advanced Applications in Chemical Sciences and Materials

Role as Versatile Intermediates in Organic Synthesis

The strategic placement of reactive sites makes 3-Amino-2-nitrobenzaldehyde a highly useful intermediate in the synthesis of more complex molecules. The aldehyde can undergo condensation and oxidation reactions, the amino group can act as a nucleophile or be converted into a diazonium salt, and the nitro group can be reduced to a primary amine, opening up numerous pathways for molecular elaboration.

Nitrobenzaldehyde derivatives are well-established intermediates in the production of fine chemicals, including dyes, pharmaceuticals, and materials for non-linear optics. The presence of an additional amino group in this compound enhances its utility, allowing for the construction of intricate heterocyclic systems which are common frameworks in drug molecules. For instance, the amino and aldehyde groups can participate in condensation reactions to form Schiff bases or be used in cyclization reactions to create nitrogen-containing heterocyclic compounds. The specific reactivity of the molecule is governed by the electronic interplay of its substituents, where the amino group activates the aromatic ring and the nitro and aldehyde groups deactivate it towards electrophilic substitution.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Type of Reaction Potential Product Class
Aldehyde (-CHO) Condensation Schiff Bases, Cinnamic Acids orgsyn.org
Oxidation Carboxylic Acids
Reduction Alcohols
Amino (-NH₂) Acylation Amides
Alkylation Substituted Amines
Diazotization Azo Dyes, Aryl Halides

In industrial organic synthesis, the transformation of functional groups on aromatic rings is a cornerstone of creating valuable chemical products. This compound serves as a precursor for multifunctional aromatic compounds through straightforward chemical conversions.

Synthesis of Aromatic Diamines: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation. The reduction of the nitro group in this compound would yield 2,3-diaminobenzaldehyde (B14321685), a key building block for quinoxalines and other heterocyclic structures. Related amino-nitro compounds are frequently used as precursors in the synthesis of dyes and medicinal compounds.

Synthesis of Aminonitro Carboxylic Acids: The aldehyde group can be selectively oxidized to a carboxylic acid. This transformation would convert this compound into 3-Amino-2-nitrobenzoic acid. This acid is itself a versatile intermediate, with its three functional groups allowing for a variety of subsequent chemical modifications. The ortho-nitro group is known to significantly increase the acidity of the benzoic acid due to the "ortho-effect".

Applications in Polymer and Materials Chemistry

The dual reactivity of the amino and aldehyde groups allows this compound to be considered for applications in materials science, particularly as a monomer for creating functional polymers or as an additive to impart specific properties to advanced materials.

Functional monomers are the building blocks of polymers designed with specific chemical or physical properties. nih.gov With both a nucleophilic amine and an electrophilic aldehyde, this compound has the potential to act as a monomer in step-growth polymerization reactions. For example, it could react with other monomers containing functional groups like acid chlorides, epoxides, or other amines to form polyimines (Schiff base polymers) or other complex polymer structures. researchgate.net The synthesis of polymers from monomers with alternating amine and aldehyde functionalities has been explored for creating two-dimensional polymers. dtic.mil The incorporation of this monomer would introduce both a free nitro group and an aromatic structure into the polymer backbone, influencing the final properties of the material. nih.gov

The integration of this compound into a material's structure can bestow unique characteristics. The nitroaromatic moiety is known for its electron-accepting properties, which is a desirable trait for creating materials with applications in electronics and non-linear optics. The amino group provides a site for cross-linking or for grafting other molecules onto a surface or polymer chain, allowing for the fine-tuning of material properties like solubility, thermal stability, or biocompatibility. researchgate.net Materials incorporating this structure could exhibit specific thermal or mechanical properties due to the rigid aromatic core and the potential for hydrogen bonding via the amino group. researchgate.net

Fluorescent Molecular Sensors and Dyes

The molecular structure of this compound, featuring a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same aromatic ring, is characteristic of a "push-pull" fluorophore. Such systems are fundamental to the design of fluorescent dyes and molecular sensors. nih.gov

Compounds with nitrobenzoxadiazole (NBD) skeletons, which also feature amino and nitro groups, are well-known for their environmentally sensitive fluorescence and are used for sensing and labeling biomolecules. nih.gov The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) from the electron donor (amino group) to the electron acceptor (nitro group). nih.gov

Table 2: Principles of Amine-Based Fluorescent Sensors

State Mechanism Fluorescence Rationale
Free Amine Present Photoinduced Electron Transfer (PeT) "Off" (Quenched) The lone pair of electrons on the nitrogen quenches the excited state of the fluorophore. nih.gov

Design and Synthesis of Chemodosimeters and Probes

The strategic placement of functional groups in this compound makes it a valuable building block for creating chemodosimeters and fluorescent probes. These molecules are designed to detect specific analytes through a measurable change in their optical properties, such as fluorescence. The synthesis of such probes often involves the condensation of the aldehyde group of this compound with an appropriate amine-containing compound. This reaction forms a Schiff base, which can serve as the core structure of the sensor.

The design strategy frequently leverages the electron-withdrawing nature of the nitro group and the electron-donating character of the amino group to modulate the electronic properties of the resulting molecule. This inherent electronic push-pull system is critical for engineering probes with high sensitivity and selectivity. For instance, the amino group can also serve as a reaction site for attaching other functionalities or recognition units tailored to bind specific target molecules. The synthesis process is typically straightforward, allowing for the creation of a library of probes with varied structures and sensing capabilities.

Structure-Fluorescence Relationships and Sensor Response Mechanisms

The relationship between the chemical structure of probes derived from this compound and their fluorescence is governed by established photophysical principles like Photoinduced Electron Transfer (PET). In many probe designs, the fluorophore unit is held in a "quenched" or non-fluorescent state. The response mechanism is triggered when the probe interacts with its target analyte.

This interaction can induce a chemical reaction, such as the cleavage of a specific bond or an addition reaction, which alters the electronic structure of the probe. This change disrupts the quenching mechanism (e.g., by inhibiting the PET process), leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. The specific design of the probe, including the choice of fluorophore and the nature of the linkage to the this compound moiety, dictates which analyte it can detect and the exact mechanism of the fluorescence response.

Role in Advanced Analytical Chemistry

In the field of analytical chemistry, enhancing the ability to detect and quantify minute amounts of substances is crucial. This compound serves as a key reagent in developing methods to achieve this.

Derivatization Agents for Enhanced Detection and Quantification Methods

Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by methods like High-Performance Liquid Chromatography (HPLC). While various nitrobenzaldehyde isomers are used for this purpose, the unique structure of this compound offers specific advantages. It can be reacted with analytes that are otherwise difficult to detect, such as those lacking a chromophore (a part of a molecule responsible for its color).

The reaction of this compound with a target analyte, often through its aldehyde functional group, attaches a tag that can be easily detected by UV-Visible or fluorescence detectors. This significantly improves the sensitivity and selectivity of the analytical method. For example, its related isomer, 2-nitrobenzaldehyde (B1664092), is widely used to derivatize nitrofuran antibiotic metabolites, allowing for their quantification at trace levels in food products. This process creates a derivative with strong chromophoric properties, making it highly suitable for UV detection.

Development of New Chromatographic and Spectroscopic Reagents

The development of new reagents is essential for expanding the capabilities of chromatographic and spectroscopic techniques. This compound acts as a precursor for synthesizing novel reagents tailored for specific analytical challenges. The presence of multiple functional groups allows for its incorporation into more complex molecular structures designed to react selectively with certain classes of compounds.

These new reagents can lead to the development of entirely new analytical methods with improved performance characteristics, such as lower detection limits, shorter analysis times, and the ability to analyze complex matrices. For instance, the development of reagents based on nitrophenylhydrazine, a class of compounds related to nitrobenzaldehydes, has enabled the determination of residual aromatic aldehydes in drug samples with high sensitivity and specificity by shifting the absorption wavelength of the resulting derivative to minimize interference from the sample matrix.

Materials for Optoelectronic Devices

The electronic properties of molecules derived from this compound make them suitable candidates for use in optoelectronic devices, which detect and control light.

Design and Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to convert light into electrical energy. The design of the dye is critical to the cell's efficiency. Organic dyes used as sensitizers in DSSCs typically have a structure that facilitates electron transfer from the dye to a semiconductor material like titanium dioxide (TiO₂) upon light absorption.

While research has explored various aldehyde-based compounds for synthesizing these dyes, specific isomers have shown particular promise. For example, novel reactive azo-dyes synthesized from 4-amino-3-nitrobenzaldehyde (B1281796) have been assessed for their potential application in DSSCs. The design of these dyes involves creating a molecule with an electron donor and an electron acceptor component, linked by a π-conjugated bridge, to promote efficient charge separation and injection into the semiconductor's conduction band. The synthesis often involves condensation and coupling reactions to build the final dye structure. The performance of these dyes is then evaluated by fabricating solar cells and measuring their photovoltaic properties, such as current-voltage characteristics.

Electronic Conductivity and Light Harvesting Properties

The unique molecular architecture of this compound, featuring both an electron-donating amino group (-NH₂) and electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups on a benzene (B151609) ring, gives rise to interesting electronic and photophysical properties. These characteristics make it a molecule of significant interest in the fields of materials science and chemical sciences, particularly concerning its electronic conductivity and light-harvesting capabilities. The interaction between the donor and acceptor moieties facilitates intramolecular charge transfer (ICT), a key phenomenon governing these properties.

Electronic Conductivity:

The electronic conductivity of organic materials is intrinsically linked to the mobility of charge carriers (electrons and holes) through the molecular structure. In the case of this compound, the presence of both electron-donating and electron-withdrawing groups promotes a significant dipole moment and facilitates intramolecular charge transfer upon excitation. While the conductivity of a single molecule is not a meaningful concept, in a solid-state or aggregated form, these molecules can exhibit semiconductor properties.

The potential for electronic conductivity in materials based on this compound is predicated on the formation of ordered structures, such as molecular stacks, in the solid state. In such arrangements, the π-orbitals of adjacent molecules can overlap, creating pathways for charge carriers to move through the material. The efficiency of this charge transport is influenced by factors such as the degree of molecular ordering and the strength of intermolecular electronic coupling. Theoretical studies on related nitroaromatic compounds suggest that the electronic structure is characterized by ππ* and nπ* transitions. The introduction of an amino group is expected to lower the energy of the ππ* transitions and enhance charge transfer characteristics.

Computational models, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of such molecules. These models can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which constitutes the HOMO-LUMO gap. A smaller energy gap is generally indicative of higher potential for electronic conductivity. For molecules with strong donor-acceptor character like this compound, this gap is expected to be narrowed compared to the parent benzaldehyde (B42025) molecule.

Illustrative Theoretical Electronic Properties of Aminonitro Aromatic Systems

Parameter Predicted Characteristic Significance for Conductivity
HOMO Energy Relatively High Facilitates hole injection and transport.
LUMO Energy Relatively Low Facilitates electron injection and transport.
HOMO-LUMO Gap Narrowed Lower energy required for charge carrier generation.
Molecular Dipole Moment High Can influence molecular packing and intermolecular interactions.

Light Harvesting Properties:

Light harvesting is the process of absorbing light energy and converting it into other forms of energy, such as electrical or chemical energy. The effectiveness of a molecule as a light harvester is determined by its absorption spectrum (wavelength range and intensity of absorption) and the fate of the absorbed energy.

The donor-π-acceptor (D-π-A) structure of this compound is highly conducive to light harvesting. The amino group acts as the electron donor, the benzene ring serves as the π-bridge, and the nitro and aldehyde groups function as electron acceptors. This arrangement leads to the creation of a significant intramolecular charge transfer (ICT) band in its electronic absorption spectrum. This ICT band is typically red-shifted compared to the absorptions of the individual constituent groups, extending the molecule's absorption into the visible region of the electromagnetic spectrum. A high molar extinction coefficient in this region is desirable for efficient light absorption. researchgate.net

Upon absorption of a photon of suitable energy, an electron is promoted from a molecular orbital primarily located on the donor (amino) side to an orbital concentrated on the acceptor (nitro and aldehyde) side. This charge-separated excited state is a critical feature for applications in devices like dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule with such properties absorbs light and injects the excited electron into the conduction band of a semiconductor material (like titanium dioxide), initiating the flow of electric current. researchgate.net

Research on analogous molecules, such as those derived from 4-amino-3-nitrobenzaldehyde for use in DSSCs, has highlighted the importance of the D-π-A design in achieving efficient light harvesting and charge separation. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the absorption spectra and characterizing the nature of the electronic transitions (e.g., π → π* or n → π*) that are crucial for light-harvesting applications. researchgate.net The light-harvesting efficiency (LHE) is a key parameter that can be theoretically estimated and is directly related to the oscillator strength of the electronic transitions. researchgate.net

Expected Photophysical Properties Relevant to Light Harvesting

Property Expected Characteristic Implication for Light Harvesting
Absorption Maximum (λmax) Shifted to longer wavelengths (visible region) Enables capture of a broader range of the solar spectrum.
Molar Extinction Coefficient (ε) High Indicates strong absorption of light at specific wavelengths.
Electronic Transitions Dominated by Intramolecular Charge Transfer (ICT) Promotes efficient charge separation upon photoexcitation.
Light Harvesting Efficiency (LHE) Potentially High Suggests suitability for use in solar energy conversion devices. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-nitrobenzaldehyde, and how can reaction intermediates be characterized?

  • Methodological Answer : A two-step synthesis approach is commonly employed. First, nitration of 3-aminobenzaldehyde derivatives introduces the nitro group. Second, regioselective functionalization ensures proper positioning of substituents. For characterization, use Nuclear Magnetic Resonance (NMR) to confirm the amino and nitro group positions, and Infrared Spectroscopy (IR) to identify carbonyl (C=O) and nitro (NO₂) stretches. Crystallographic analysis via SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in molecular geometry .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in a desiccator at 0–6°C to prevent hydrolysis or decomposition. Monitor stability using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 250–300 nm for nitro-aromatic absorbance). Avoid prolonged exposure to light, as nitro groups are photosensitive. For waste disposal, segregate chemically hazardous residues and consult institutional guidelines for nitroaromatic compounds .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

  • Methodological Answer : Combine ¹³C NMR to differentiate carbonyl environments (δ ~190 ppm for aldehydes) and ¹H NMR to resolve aromatic proton splitting patterns. Mass Spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation ([M+H]⁺). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) for nitrobenzaldehyde derivatives to validate assignments .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Apply Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Software like Gaussian or ORCA can model charge distribution, aiding in understanding reactivity (e.g., nucleophilic attack at the aldehyde group). Compare results with experimental UV-Vis spectra to validate computational models .

Q. What mechanistic insights exist for the participation of this compound in multi-component reactions (e.g., Ugi or Biginelli reactions)?

  • Methodological Answer : In Ugi reactions, the aldehyde acts as an electrophilic component, while the amino group facilitates imine formation. Monitor reaction progress via in-situ FT-IR to track carbonyl consumption. For asymmetric variants, employ chiral auxiliaries and analyze enantiomeric excess using Chiral HPLC with a cellulose-based stationary phase. Mechanistic studies should include isolation of intermediates (e.g., Schiff bases) via column chromatography .

Q. How can advanced analytical workflows address challenges in detecting trace impurities in this compound?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to quantify impurities like nitroso derivatives or unreacted precursors. Optimize separation with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For structural confirmation, apply High-Resolution MS (HRMS) with Q-TOF instrumentation .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-validate unit cell parameters (e.g., space group symmetry) using single-crystal X-ray diffraction (SCXRD) and compare with Cambridge Structural Database (CSD) entries. If polymorphism is suspected, perform Powder X-ray Diffraction (PXRD) to identify distinct crystalline phases. For ambiguous cases, refine structures using SHELXL with restraints on bond lengths and angles .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups prior to nitro reduction or cross-coupling reactions. Monitor reaction selectivity via thin-layer chromatography (TLC) with fluorescent indicators. For palladium-catalyzed couplings (e.g., Suzuki-Miyaura), optimize ligand choice (e.g., SPhos for steric hindrance) and base (K₂CO₃ in THF/H₂O) to suppress aldehyde oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.